Terbuchlor

Description

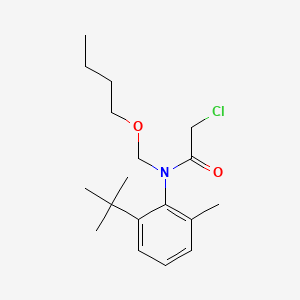

Structure

3D Structure

Properties

IUPAC Name |

N-(butoxymethyl)-N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28ClNO2/c1-6-7-11-22-13-20(16(21)12-19)17-14(2)9-8-10-15(17)18(3,4)5/h8-10H,6-7,11-13H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGMBZDZHRAFLBY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1C(C)(C)C)C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042442 |

Source

|

| Record name | Terbuchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4212-93-5 |

Source

|

| Record name | Terbuchlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4212-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terbuchlor [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004212935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terbuchlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TERBUCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H84TRN22MQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Terbuchlor's Mechanism of Action on Very Long-Chain Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terbuchlor, a member of the chloroacetamide class of herbicides, exerts its phytotoxic effects by potently inhibiting the synthesis of very-long-chain fatty acids (VLCFAs). This technical guide provides an in-depth analysis of the molecular mechanism underlying this inhibition, focusing on the core enzymatic target and the consequential impact on plant physiology. This document summarizes available quantitative data for related compounds, details relevant experimental methodologies, and provides visual representations of the key pathways and processes involved.

Introduction: The Critical Role of Very-Long-Chain Fatty Acids

Very-long-chain fatty acids (VLCFAs) are aliphatic carboxylic acids with chain lengths of 20 carbons or more. In plants, these molecules are fundamental components of various essential structures, including:

-

Cuticular Waxes: Forming a protective layer on the plant surface to prevent water loss and protect against environmental stresses.

-

Suberin: A key component of the cell wall in specific tissues, such as the root endodermis, providing a barrier to water and solute movement.

-

Sphingolipids: A class of lipids that are critical for membrane structure and function, as well as signal transduction.

The biosynthesis of VLCFAs is a vital process for plant growth and development, making it a prime target for herbicidal action.

The VLCFA Synthesis Pathway: A Step-by-Step Elongation

VLCFA synthesis occurs in the endoplasmic reticulum through the action of a multi-enzyme complex known as the fatty acid elongase (FAE). This complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to an existing acyl-CoA primer (typically C16 or C18). The elongation cycle consists of four key reactions:

-

Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the condensation of a long-chain acyl-CoA with malonyl-CoA to form a β-ketoacyl-CoA. This is the rate-limiting step in the elongation cycle.

-

Reduction: A β-ketoacyl-CoA reductase (KCR) reduces the β-keto group to a hydroxyl group, forming a β-hydroxyacyl-CoA.

-

Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to create a double bond, resulting in an enoyl-CoA.

-

Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to produce a saturated acyl-CoA that is two carbons longer than the original primer.

This elongated acyl-CoA can then serve as a substrate for further rounds of elongation or be channeled into various metabolic pathways.

Mechanism of Action of this compound

This compound, as a chloroacetamide herbicide, primarily targets the initial and rate-limiting condensation step of VLCFA synthesis.

Molecular Target: β-Ketoacyl-CoA Synthase (KCS)

The molecular target of this compound is the β-ketoacyl-CoA synthase (KCS) enzyme. By inhibiting KCS, this compound effectively blocks the entire VLCFA elongation pathway. This leads to a depletion of VLCFAs and their derivatives, which are essential for the formation of critical plant structures.

Mode of Inhibition: Irreversible and Competitive

The inhibition of KCS by chloroacetamides like this compound is characterized as:

-

Irreversible: It is proposed that the chloroacetamide molecule forms a covalent bond with a cysteine residue within the active site of the KCS enzyme. This irreversible binding permanently inactivates the enzyme.

-

Competitive with Acyl-CoA: Chloroacetamides compete with the long-chain acyl-CoA substrate for binding to the active site of KCS. However, they do not compete with malonyl-CoA.

Quantitative Data on Chloroacetamide Inhibition

| Herbicide | Target Organism/System | Parameter | Value | Reference |

| Metazachlor | Cucumis sativus (cucumber) seedlings | IC50 (VLCFA formation) | 10 - 100 nM | [1][2] |

| Metazachlor | Hordeum vulgare (barley) seedlings | IC50 (VLCFA formation) | 10 - 100 nM | [2] |

Note: The IC50 values represent the concentration of the herbicide required to inhibit the formation of VLCFAs by 50% in whole plant or seedling assays.

Experimental Protocols

The following sections detail composite methodologies for key experiments used to elucidate the mechanism of action of chloroacetamide herbicides on VLCFA synthesis.

Heterologous Expression of KCS and In Vivo Inhibition Assay in Yeast

This protocol is adapted from studies investigating the inhibition of plant KCS enzymes by various herbicides.

Objective: To express a plant-derived KCS enzyme in Saccharomyces cerevisiae and assess its inhibition by this compound.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate the full-length cDNA of the target KCS gene from the plant of interest.

-

Clone the KCS cDNA into a yeast expression vector (e.g., pYES2) under the control of an inducible promoter (e.g., GAL1).

-

-

Yeast Transformation:

-

Transform the expression vector into a suitable S. cerevisiae strain (e.g., INVSc1) using the lithium acetate method.

-

Select for transformed colonies on appropriate selection media.

-

-

Yeast Culture and Induction:

-

Grow a pre-culture of the transformed yeast in selective media with a non-inducing carbon source (e.g., raffinose).

-

Inoculate a larger culture with the pre-culture and grow to mid-log phase.

-

Induce the expression of the KCS gene by adding galactose to the culture medium.

-

-

Herbicide Treatment:

-

To induced cultures, add this compound at a range of concentrations (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM).

-

Incubate the cultures for a defined period (e.g., 24-48 hours) to allow for fatty acid synthesis.

-

-

Fatty Acid Analysis:

-

Harvest the yeast cells by centrifugation.

-

Perform a total lipid extraction using a chloroform:methanol-based method.

-

Prepare fatty acid methyl esters (FAMEs) from the lipid extract by transmethylation.

-

Analyze the FAMEs by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different fatty acid species, including VLCFAs.

-

-

Data Analysis:

-

Calculate the percentage of VLCFAs relative to the total fatty acids for each treatment.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition of VLCFA synthesis against the logarithm of the this compound concentration.

-

In Vivo VLCFA Synthesis Inhibition Assay in Plant Seedlings

Objective: To measure the effect of this compound on VLCFA synthesis in whole plant seedlings.

Methodology:

-

Plant Growth:

-

Germinate and grow seedlings of a susceptible plant species (e.g., cucumber, barley) in a hydroponic or agar-based medium.

-

-

Herbicide Treatment:

-

Transfer seedlings to a medium containing various concentrations of this compound.

-

Incubate the seedlings for a specific duration (e.g., 2-6 hours).

-

-

Radiolabeling:

-

Add a radiolabeled precursor for fatty acid synthesis, such as [14C]-malonic acid or [14C]-acetate, to the incubation medium.

-

Continue the incubation to allow for the incorporation of the radiolabel into newly synthesized fatty acids.

-

-

Lipid Extraction and Analysis:

-

Harvest the plant tissue and perform a total lipid extraction.

-

Prepare FAMEs from the lipid extract.

-

Separate the FAMEs using high-performance liquid chromatography (HPLC) equipped with a radioactivity detector or by thin-layer chromatography (TLC) followed by autoradiography.

-

Quantify the radioactivity incorporated into the different fatty acid fractions, including VLCFAs.

-

-

Data Analysis:

-

Determine the level of VLCFA synthesis inhibition at each this compound concentration relative to the untreated control.

-

Calculate the IC50 value for VLCFA synthesis inhibition.

-

Conclusion

This compound acts as a potent inhibitor of VLCFA synthesis in plants by irreversibly binding to and inactivating the KCS enzyme, the rate-limiting step in the fatty acid elongation cycle. This disruption of VLCFA production leads to a deficiency in essential structural components like cuticular waxes and membrane lipids, ultimately resulting in plant death. While specific quantitative data for this compound's direct inhibition of KCS is limited, the methodologies outlined in this guide provide a framework for its determination and further investigation into the precise molecular interactions between chloroacetamide herbicides and their target enzyme. Understanding this mechanism is crucial for the development of new herbicidal compounds and for managing the evolution of herbicide resistance in weed populations.

References

Terbuchlor: A Technical Guide for Researchers and Drug Development Professionals

CAS Number: 4212-93-5 Chemical Name: N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide

This in-depth technical guide provides a comprehensive overview of Terbuchlor, a chloroacetamide herbicide. The information is curated for researchers, scientists, and professionals involved in drug development, with a focus on its mechanism of action, synthesis, biological effects, and analytical methodologies.

Core Concepts

This compound is a synthetic herbicide primarily used for the control of annual grasses and some broadleaf weeds.[1] Its herbicidal activity stems from the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development. Emerging research also suggests potential activity as a kinase inhibitor with implications for apoptosis induction in cancer cells.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₈ClNO₂ | [1] |

| Molecular Weight | 325.88 g/mol | |

| Appearance | Solid (form may vary) | |

| IUPAC Name | N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide |

Mechanism of Action

Inhibition of Very-Long-Chain Fatty Acid (VLCFA) Synthesis

The primary mode of action of this compound as a herbicide is the inhibition of the VLCFA elongation pathway.[1][2] VLCFAs are fatty acids with more than 18 carbon atoms that are essential components of various cellular structures, including the cuticle, seed storage lipids, and membrane lipids.

The VLCFA elongation process is a four-step cycle that occurs in the endoplasmic reticulum. Chloroacetamide herbicides, including this compound, specifically target the first and rate-limiting step of this cycle: the condensation of malonyl-CoA with a long-chain acyl-CoA, which is catalyzed by the VLCFA synthase enzyme complex.[3] Inhibition of this step disrupts the production of VLCFAs, leading to an accumulation of shorter-chain fatty acids and a depletion of essential longer-chain fatty acids. This disruption of lipid homeostasis ultimately leads to impaired cell division, abnormal growth, and death of the susceptible plant.

Potential as a Kinase Inhibitor and Apoptosis Inducer

Some evidence suggests that this compound may also function as a kinase inhibitor, which could contribute to its biological effects beyond herbicidal activity. Kinases are crucial enzymes in cellular signaling pathways that regulate processes such as cell growth, proliferation, and apoptosis (programmed cell death). By inhibiting specific kinases, this compound could potentially disrupt these pathways in cancer cells, leading to apoptosis. However, detailed studies, including specific kinase targets and IC₅₀ values for this compound, are not yet available in the public domain.

Synthesis of this compound

The synthesis of this compound, N-(butoxymethyl)-N-(2-(tert-butyl)-6-methylphenyl)-2-chloroacetamide, typically involves a multi-step process. While a detailed, step-by-step experimental protocol for this compound is not publicly available, the general synthetic route for N-substituted chloroacetamides can be inferred from the chemical literature. A plausible synthetic pathway is outlined below.

A general procedure for the synthesis of related N-substituted chloroacetamides involves the chloroacetylation of the corresponding aniline derivative.

General Experimental Protocol for N-Aryl Chloroacetamide Synthesis

Materials:

-

Aryl amine (e.g., 2-(tert-butyl)-6-methylaniline)

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., dichloromethane, toluene)

-

Base (e.g., triethylamine, pyridine)

Procedure:

-

The aryl amine is dissolved in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

A base is added to the solution to neutralize the HCl byproduct generated during the reaction.

-

The solution is cooled in an ice bath.

-

Chloroacetyl chloride is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period.

-

The reaction is monitored by thin-layer chromatography (TLC) to determine completion.

-

Upon completion, the reaction mixture is washed with water and brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude N-aryl-2-chloroacetamide.

-

The crude product is purified by recrystallization or column chromatography.

The subsequent alkoxymethylation step to introduce the butoxymethyl group would involve reacting the N-substituted chloroacetamide with formaldehyde and n-butanol under appropriate catalytic conditions.

Biological Activity and Efficacy

Herbicidal Efficacy

This compound is effective against a range of annual grasses and some broadleaf weeds. Its pre-emergence application prevents the germination and establishment of susceptible weed species. Quantitative data on the efficacy of this compound against specific weed species is not extensively available in the public literature. Efficacy can be influenced by factors such as soil type, moisture, and application rate.

Potential Anticancer Activity

The suggested kinase inhibitory and apoptosis-inducing properties of this compound warrant further investigation for its potential as an anticancer agent.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

This protocol provides a general framework for assessing apoptosis induced by a test compound like this compound using flow cytometry.

Materials:

-

Cancer cell line of interest

-

This compound

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed the cancer cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24, 48 hours). Include a vehicle-treated control group.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently detach them using trypsin-EDTA.

-

Staining:

-

Wash the collected cells with cold PBS.

-

Resuspend the cells in Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-FITC positive, PI negative cells are in early apoptosis.

-

Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

-

Annexin V-FITC negative, PI negative cells are viable.

-

Analytical Methods

The detection and quantification of this compound residues in environmental samples are crucial for monitoring and regulatory purposes. Various analytical techniques can be employed for this purpose.

Sample Preparation

Extraction of this compound from complex matrices like soil and water is a critical first step. Common extraction techniques include:

-

Solid-Phase Extraction (SPE): A highly effective method for extracting and concentrating analytes from liquid samples.

-

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): A streamlined and widely used method for pesticide residue analysis in various matrices.

-

Soxhlet Extraction: A classical method for extracting compounds from solid samples.

-

Ultrasonic Extraction: Uses high-frequency sound waves to facilitate the extraction of analytes.

Instrumental Analysis

The final determination of this compound concentration is typically performed using chromatographic techniques coupled with sensitive detectors.

| Technique | Detector | Description |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | GC-MS provides excellent separation and definitive identification of the analyte based on its mass spectrum. |

| Electron Capture Detector (ECD) | ECD is highly sensitive to halogenated compounds like this compound. | |

| High-Performance Liquid Chromatography (HPLC) | Mass Spectrometry (MS) or Tandem MS (MS/MS) | LC-MS/MS offers high sensitivity and selectivity for the analysis of a wide range of compounds, including those that are not amenable to GC. |

| UV-Vis Detector | A common detector for HPLC, although it may be less sensitive and specific than MS. |

Table 2: Common Analytical Techniques for this compound Analysis

Conclusion and Future Directions

This compound is an effective chloroacetamide herbicide with a well-established primary mechanism of action involving the inhibition of VLCFA synthesis. The potential for this compound to act as a kinase inhibitor and induce apoptosis opens up new avenues for research, particularly in the context of cancer therapy. Future research should focus on:

-

Determining the specific kinase targets of this compound and its IC₅₀ values.

-

Conducting detailed studies to quantify the apoptosis-inducing effects of this compound in various cancer cell lines.

-

Elucidating the full spectrum of its herbicidal efficacy against a broader range of weed species under different environmental conditions.

-

Developing and validating robust and sensitive analytical methods for routine monitoring of this compound residues in the environment.

This technical guide serves as a foundational resource for scientists and researchers, providing a comprehensive overview of the current knowledge on this compound and highlighting key areas for future investigation.

References

- 1. N-Butoxymethyl-N-(6-tert-butyl-2-methylphenyl)-2-chloroacetamide CAS#: 4212-93-5 [amp.chemicalbook.com]

- 2. Specific and differential inhibition of very-long-chain fatty acid elongases from Arabidopsis thaliana by different herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The very-long-chain fatty acid synthase is inhibited by chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]

Terbuchlor Degradation in Soil: A Technical Whitepaper on Core Pathways and Experimental Analysis

Disclaimer: Scientific literature detailing the specific degradation pathways of terbuchlor in soil is limited. This document presents a hypothesized degradation pathway for this compound based on established degradation mechanisms of structurally analogous chloroacetanilide herbicides, such as alachlor, butachlor, and metolachlor. The quantitative data and experimental protocols are derived from studies on these related compounds and should be considered as representative for this class of herbicides.

Introduction

This compound is a selective, pre-emergence herbicide belonging to the chloroacetanilide class. Its efficacy in weed control necessitates a thorough understanding of its environmental fate, particularly its degradation in soil, to assess its persistence, potential for groundwater contamination, and overall environmental risk. The degradation of chloroacetanilide herbicides in soil is a complex process involving both biotic and abiotic mechanisms. Microbial activity is considered the primary driver of their transformation in the soil environment.[1][2]

This technical guide provides an in-depth overview of the core degradation pathways of this compound in soil, based on the known metabolism of similar chloroacetanilide compounds. It includes detailed experimental protocols for studying these degradation processes and summarizes relevant quantitative data to aid researchers, scientists, and professionals in drug development and environmental science.

Hypothesized Degradation Pathways of this compound in Soil

The degradation of this compound in soil is expected to proceed through several key transformation steps, primarily mediated by soil microorganisms. These pathways involve modifications of the N-alkoxymethyl and chloroacetyl groups, leading to the formation of various polar metabolites. The principal degradation mechanisms for chloroacetanilide herbicides include N-dealkylation, dechlorination, and conjugation.[3][4][5]

Biotic Degradation

Microbial metabolism is the most significant factor in the breakdown of chloroacetanilide herbicides in soil. The primary biotic degradation pathways are hypothesized to be:

-

N-Dealkylation: The initial and a crucial step in the degradation of many chloroacetanilides is the removal of the N-alkoxymethyl group. For this compound, this would involve the cleavage of the butoxymethyl group to form N-(2-tert-butyl-6-methylphenyl)-2-chloroacetamide.

-

Dechlorination and Conjugation: The chlorine atom on the acetyl group is a key site for microbial attack. Dechlorination can occur through hydrolytic or reductive processes. A common mechanism is the conjugation of the herbicide with glutathione (GSH), a reaction catalyzed by glutathione S-transferases (GSTs) present in various soil microorganisms. This is followed by further metabolism to form cysteine and, subsequently, sulfonic acid (ESA) and oxanilic acid (OA) metabolites. These polar metabolites are more mobile in soil and are frequently detected in groundwater.

-

Hydroxylation: The aromatic ring can undergo hydroxylation, leading to the formation of phenolic derivatives.

-

Mineralization: Complete degradation, or mineralization, results in the formation of CO2, water, and inorganic chloride. However, complete mineralization of the aromatic ring of chloroacetanilides is often slow.

Abiotic Degradation

Abiotic processes, such as hydrolysis and photolysis, are generally considered to play a minor role in the overall degradation of chloroacetanilide herbicides in soil compared to microbial degradation.

-

Hydrolysis: Chemical hydrolysis of the chloroacetyl group can occur, but it is typically a slow process under normal soil pH conditions.

-

Photodegradation: On the soil surface, photodegradation by sunlight can contribute to the transformation of this compound, but its significance diminishes with soil depth.

The following diagram illustrates the hypothesized degradation pathway of this compound in soil, based on the known transformations of analogous chloroacetanilide herbicides.

Quantitative Data on Chloroacetanilide Herbicide Degradation in Soil

| Herbicide | Soil Type | Condition | Half-life (DT50) in days | Reference(s) |

| Alachlor | Silt Loam | Aerobic | 4 - 6 | |

| Sandy Loam | Aerobic | 6 - 15 | ||

| Butachlor | Various | Aerobic | 1.6 - 29 | |

| Alluvial Soil | Aerobic | 7 - 12 | ||

| Metolachlor | Various | Aerobic | 117 - 154 | |

| Various | Anaerobic | 65 - 79 | ||

| Sandy Loam | Aerobic | 26.3 - 64.8 |

Experimental Protocols for Studying this compound Degradation in Soil

To determine the route and rate of this compound degradation in soil, standardized laboratory studies are essential. The OECD Guideline 307 for "Aerobic and Anaerobic Transformation in Soil" provides a widely accepted framework for such investigations.

Objective

The primary objective of a soil degradation study is to determine the degradation rate (DT50) of the parent compound and to identify and quantify major transformation products under controlled aerobic and anaerobic conditions.

Materials and Methods

-

Test Substance: Analytical grade this compound. For pathway elucidation and mass balance studies, 14C-labeled this compound is typically used.

-

Soil: Freshly collected and sieved soil from representative agricultural areas. Key soil characteristics (pH, organic carbon content, texture, microbial biomass) should be determined.

-

Incubation System: Flow-through systems or biometer flasks that allow for the maintenance of aerobic or anaerobic conditions and the trapping of volatile compounds and 14CO2.

-

Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

-

Incubation Conditions: Samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.

-

Sterile Controls: To distinguish between biotic and abiotic degradation, sterile soil samples (e.g., autoclaved or gamma-irradiated) are included.

-

Sampling: Duplicate or triplicate samples are taken at various time intervals throughout the incubation period.

Analysis

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol, ethyl acetate) to recover the parent compound and its metabolites.

-

Analytical Techniques: The extracts are analyzed using chromatographic methods coupled with mass spectrometry for the identification and quantification of this compound and its transformation products.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The method of choice for the analysis of polar and non-volatile metabolites like ESA and OA.

-

-

Data Analysis: Degradation kinetics are determined by plotting the concentration of the test substance against time and fitting the data to a suitable kinetic model (e.g., first-order kinetics) to calculate the DT50 value.

The following diagram illustrates a general experimental workflow for a soil degradation study according to OECD Guideline 307.

Conclusion

The degradation of this compound in soil is a critical process that determines its environmental persistence and potential for off-site transport. Based on the behavior of structurally similar chloroacetanilide herbicides, the primary degradation mechanism is microbial, involving N-dealkylation and dechlorination, leading to the formation of more polar metabolites such as sulfonic and oxanilic acids. Abiotic degradation processes are generally of lesser importance. To definitively elucidate the degradation pathway and kinetics of this compound, experimental studies following standardized guidelines, such as OECD 307, are necessary. The use of advanced analytical techniques like LC-MS/MS is crucial for the accurate identification and quantification of the parent compound and its transformation products. This knowledge is fundamental for conducting robust environmental risk assessments and ensuring the sustainable use of this herbicide.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biodegradation of the acetanilide herbicides alachlor, metolachlor, and propachlor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Current insights into the microbial degradation for butachlor: strains, metabolic pathways, and molecular mechanisms - ProQuest [proquest.com]

An In-depth Technical Guide on the Toxicology of Terbufos in Non-target Organisms

Introduction

Terbufos, an organophosphate insecticide and nematicide, is utilized in agriculture to control a variety of soil-dwelling insects and nematodes in crops such as corn and sugar beets.[1] Its mode of action, the inhibition of acetylcholinesterase (AChE), is highly effective against target pests but also poses significant toxicological risks to a wide range of non-target organisms.[2] This technical guide provides a comprehensive overview of the toxicology of terbufos in non-target species, detailing its effects on aquatic and terrestrial organisms. The information is presented through summarized quantitative data, detailed experimental protocols, and visualizations of the primary signaling pathway and experimental workflows. Due to the scarcity of toxicological data for "Terbuchlor," this guide focuses on the extensive research available for Terbufos, a closely related and more widely studied compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of terbufos toxicity is the inhibition of the enzyme acetylcholinesterase (AChE).[2] AChE is crucial for the proper functioning of the nervous system, where it hydrolyzes the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[3]

Terbufos, being an organophosphate, phosphorylates the serine hydroxyl group at the active site of AChE. This binding is essentially irreversible, leading to the inactivation of the enzyme. As a result, acetylcholine accumulates in the synaptic cleft, causing continuous stimulation of cholinergic receptors on the postsynaptic membrane.[4] This leads to a state of cholinergic crisis, characterized by a range of symptoms from muscle twitching and paralysis to seizures and eventual death due to respiratory failure.

In the environment and within organisms, terbufos can be oxidized to its more potent metabolites, terbufos sulfoxide and terbufos sulfone, which are also potent AChE inhibitors.

References

Synthesis Route for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide, a chloroacetamide herbicide. The synthesis is typically achieved through a two-step process, beginning with the acylation of 2-(1,1-dimethylethyl)-6-methylaniline, followed by N-alkoxymethylation. This document provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols, quantitative data, and logical diagrams to facilitate understanding and replication.

Overview of the Synthesis Route

The synthesis of the target compound, also known as Terbuchlor, follows a logical progression from readily available starting materials. The overall synthetic scheme can be visualized as follows:

Caption: Overall synthesis workflow for N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.

Experimental Protocols

Step 1: Synthesis of 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Intermediate)

This step involves the acylation of 2-(tert-butyl)-6-methylaniline with chloroacetyl chloride in the presence of a base. The use of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in scavenging the HCl byproduct without competing in the reaction.[1][2][3]

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-(1,1-dimethylethyl)-6-methylaniline | 163.26 |

| Chloroacetyl chloride | 112.94 |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 |

| Tetrahydrofuran (THF) | 72.11 |

| Ethanol | 46.07 |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(1,1-dimethylethyl)-6-methylaniline (1 equivalent) in anhydrous tetrahydrofuran (THF).

-

Cool the solution to 0°C using an ice bath.

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) to the stirred solution.

-

Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the reaction mixture, maintaining the temperature below 5°C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3-6 hours.[1]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum.

-

Recrystallize the crude product from ethanol to obtain pure 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide.

Quantitative Data (Expected):

| Reactant | Moles | Yield (%) |

| 2-(1,1-dimethylethyl)-6-methylaniline | 1.0 | \multirow{2}{*}{75-95} |

| Chloroacetyl chloride | 1.05 |

Step 2: Synthesis of N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (Final Product)

The second step involves the N-butoxymethylation of the previously synthesized chloroacetamide intermediate. This is typically achieved by reacting the intermediate with paraformaldehyde and n-butanol in the presence of an acid catalyst.

Materials:

| Reagent | Molar Mass ( g/mol ) |

| 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide | 239.75 |

| Paraformaldehyde | (30.03)n |

| n-Butanol | 74.12 |

| Acid Catalyst (e.g., p-toluenesulfonic acid) | 172.20 |

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a Dean-Stark trap, add 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide (1 equivalent), paraformaldehyde (1.2 equivalents), and n-butanol (as solvent and reagent).

-

Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water formed during the reaction in the Dean-Stark trap.

-

Continue the reaction until no more water is collected, indicating the completion of the reaction.

-

Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).

-

Remove the excess n-butanol under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield N-(butoxymethyl)-2-chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide as an oily liquid.

Quantitative Data (Expected):

| Reactant | Moles | Yield (%) |

| 2-Chloro-N-[2-(1,1-dimethylethyl)-6-methylphenyl]acetamide | 1.0 | \multirow{2}{*}{High (specific yield not detailed in available literature)} |

| Paraformaldehyde | 1.2 |

Logical Relationship Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the key transformations and reagents involved in each step.

Caption: Logical flow of the two-step synthesis of the target molecule.

Conclusion

References

Proposed Topic: Imatinib as a Paradigm of Targeted Kinase Inhibition in Cancer Therapy

An in-depth analysis of scientific literature and chemical databases reveals that Terbuchlor (CAS RN: 4212-93-5) is not recognized as a kinase inhibitor in the field of cancer research.[1][2] Instead, this compound is classified and utilized as a chloroacetanilide herbicide.[3][4] Its mechanism of action in plants involves the inhibition of very long-chain fatty acid (VLCFA) biosynthesis, a process crucial for plant cell division and growth.[3] There is currently no scientific evidence to support its investigation or use as a therapeutic agent in oncology.

Given the user's request for a technical guide on a kinase inhibitor for a cancer research audience, we propose to pivot the focus of this whitepaper to a well-established and clinically relevant kinase inhibitor. A suitable alternative is Imatinib , a tyrosine kinase inhibitor that has revolutionized the treatment of chronic myeloid leukemia (CML) and other cancers.

This guide will provide a comprehensive overview of Imatinib, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the signaling pathways it targets. This will fulfill the core requirements of the original request while providing valuable and accurate information to the target audience of researchers, scientists, and drug development professionals.

This in-depth technical guide will explore the following key areas:

-

Mechanism of Action: A detailed explanation of how Imatinib inhibits the BCR-Abl tyrosine kinase and other target kinases.

-

Quantitative Data: A summary of key efficacy data, such as IC50 values against various kinases and clinical trial outcomes, presented in clear, structured tables.

-

Experimental Protocols: Detailed methodologies for essential assays used to characterize Imatinib's activity, including kinase inhibition assays and cell-based proliferation assays.

-

Signaling Pathways: Graphviz diagrams illustrating the BCR-Abl signaling pathway and how it is disrupted by Imatinib.

We believe this revised focus will provide a highly valuable and relevant resource for the intended audience. We await your approval to proceed with generating this comprehensive guide on Imatinib.

References

Methodological & Application

Application Note: Determination of Terbuthylazine in Water Samples

Abstract

This application note details robust and sensitive analytical methods for the quantitative determination of Terbuthylazine, a widely used triazine herbicide, in various water matrices. Given the potential for environmental contamination of surface and groundwater, reliable analytical protocols are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive procedures for sample preparation using Solid-Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, environmental scientists, and water quality professionals.

Introduction

Terbuthylazine is a selective herbicide used for the pre- and post-emergence control of broad-leaved and grass weeds in various crops.[3] Its persistence and potential for transport into water bodies necessitate sensitive and specific analytical methods for its detection at trace levels. The European Union and other regulatory bodies have set stringent maximum allowable concentrations for pesticides in drinking water, making accurate quantification essential. This note provides detailed protocols for the analysis of Terbuthylazine and its main degradation products in water, ensuring compliance with regulatory standards and supporting environmental monitoring programs.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.

Materials:

-

SPE cartridges: MCX cartridges or Oasis HLB cartridges are recommended.

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Dichloromethane (HPLC grade)

-

Formic acid

-

Ammonium hydroxide

-

Anhydrous sodium sulfate

-

Glass fiber filters (0.7 µm)

-

SPE vacuum manifold

Procedure:

-

Sample Filtration: Filter water samples through a 0.7-µm glass fiber filter to remove suspended solids.

-

Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Load 200 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Cartridge Drying: Dry the cartridge under vacuum for 10-15 minutes.

-

Elution: Elute the retained analytes with an appropriate solvent. Common elution solvents include:

-

Methanol followed by a mixture of dichloromethane and methanol (e.g., 80:20 v/v).

-

Acetonitrile with 0.3% formic acid.

-

Ethyl acetate.

-

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

Analytical Methodologies

This method is suitable for the simultaneous determination of Terbuthylazine and its major metabolites.

Instrumentation:

-

HPLC system with a diode-array detector

-

C8 or C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A gradient of aqueous acetic acid (1%) and acetonitrile.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 220 nm

GC-MS provides high sensitivity and selectivity for the analysis of triazine herbicides.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)

-

Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 70 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injection Mode: Splitless

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for Terbuthylazine: m/z 214, 229, 173

LC-MS/MS is the most sensitive and selective method for the determination of Terbuthylazine at ultra-trace levels.

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer

-

C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm)

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-20 µL

-

Column Temperature: 40 °C

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

Acquisition Mode: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 230.1

-

Product Ions (m/z): 174.1 (quantifier), 118.1 (qualifier)

-

Collision Energy: Optimized for the specific instrument.

Data Presentation

The following table summarizes the performance characteristics of the described analytical methods for the determination of Terbuthylazine in water.

| Parameter | HPLC-DAD | GC-MS | LC-MS/MS |

| Limit of Detection (LOD) | 0.01 µg/L | 0.1 pg/mL | sub-pg/mL to 1 µg/L |

| Limit of Quantitation (LOQ) | Not Specified | Not Specified | 1 µg/L |

| Recovery | 70-80% | 93-103% | ~98% |

| Relative Standard Deviation (RSD) | < 14.6% | Not Specified | Not Specified |

| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Terbuthylazine in water samples.

Caption: General workflow for Terbuchlor analysis in water.

Logical Relationship of Analytical Techniques

The following diagram shows the relationship between the sample preparation and the different analytical techniques.

Caption: Relationship between sample prep and analytical techniques.

Conclusion

The analytical methods presented in this application note provide sensitive and reliable means for the determination of Terbuthylazine in water samples. The choice of method will depend on the required sensitivity, selectivity, and the availability of instrumentation. For routine monitoring, HPLC-DAD offers a cost-effective solution. For higher sensitivity and confirmation, GC-MS is a robust option. For the most demanding applications requiring ultra-trace level detection, LC-MS/MS is the method of choice. Proper sample preparation using SPE is critical for achieving accurate and precise results.

References

Application Note: Quantification of Terbuchlor using LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantification of Terbuchlor in various matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is intended for research and monitoring purposes, offering high sensitivity and selectivity. The protocol covers sample preparation using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure, optimized liquid chromatography conditions, and a systematic approach to the determination of mass spectrometry parameters for robust and accurate quantification.

Introduction

This compound is a herbicide that requires sensitive and specific analytical methods for its detection and quantification in environmental and biological samples. LC-MS/MS has become the gold standard for such analyses due to its ability to provide accurate quantification at low levels in complex matrices. This application note details a complete workflow from sample preparation to data acquisition, enabling researchers to implement a reliable method for this compound analysis.

Experimental Protocols

Sample Preparation (QuEChERS Protocol)

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food and environmental matrices.[1][2] This protocol is a modification suitable for a broad range of sample types.

Reagents and Materials:

-

Acetonitrile (ACN), HPLC grade

-

Magnesium sulfate (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Disodium citrate sesquihydrate

-

Sodium citrate tribasic dihydrate

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (for samples with high pigment content)

-

50 mL and 15 mL polypropylene centrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Homogenization: Homogenize 10-15 g of the solid sample (e.g., soil, foodstuff) until a uniform consistency is achieved. For liquid samples (e.g., water), use a 10 mL aliquot directly.

-

Extraction:

-

Transfer 10 g of the homogenized sample (or 10 mL of liquid sample) into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g disodium citrate sesquihydrate).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL d-SPE tube containing 900 mg MgSO₄, 300 mg PSA, and 300 mg C18. For samples with high pigment content, 100 mg of GCB can also be added.

-

Vortex for 30 seconds.

-

Centrifuge at ≥3000 x g for 5 minutes.

-

-

Final Extract Preparation:

-

Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.

-

The sample is now ready for LC-MS/MS analysis.

-

Liquid Chromatography (LC)

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is required.

LC Parameters:

| Parameter | Recommended Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium formate |

| Gradient | 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS)

Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

Method Development for this compound MRM Transitions:

-

Precursor Ion Determination:

-

The molecular weight of this compound is 229.72 g/mol .

-

In positive electrospray ionization mode (ESI+), the protonated molecule [M+H]⁺ is expected to be the predominant precursor ion.

-

Therefore, the precursor ion for this compound is m/z230.7 .

-

Infuse a standard solution of this compound (approx. 1 µg/mL in methanol) into the mass spectrometer and perform a full scan in positive ion mode to confirm the mass of the precursor ion.

-

-

Product Ion and Collision Energy Optimization:

-

Perform a product ion scan (or fragmentation scan) of the precursor ion (m/z 230.7).

-

Vary the collision energy (CE) in steps (e.g., from 10 eV to 40 eV in 5 eV increments) to identify the most abundant and stable product ions.

-

Select at least two of the most intense product ions for the Multiple Reaction Monitoring (MRM) method. One transition will be used for quantification (the most intense) and the other for confirmation.

-

For each selected precursor-product ion pair (transition), perform a collision energy optimization experiment to determine the CE that yields the maximum signal intensity.

-

Expected Fragmentation: For triazine herbicides, common fragmentation pathways involve the loss of alkyl side chains. For this compound, which has a tert-butyl group, a likely fragmentation would be the loss of isobutylene (56 Da), leading to a product ion of m/z 174.7. Another possible fragmentation is the loss of the entire alkylamino side chain.

Hypothetical MRM Transitions for Method Development:

| Analyte | Precursor Ion ([M+H]⁺, m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |

| This compound | 230.7 | To be determined (e.g., 174.7) | To be determined | To be optimized |

MS Source Parameters:

| Parameter | Recommended Setting |

| Ionization Mode | ESI Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Nebulizer Gas | Nitrogen |

| Gas Flow | Instrument specific |

Data Presentation

Quantitative Data Summary

The following table should be populated with data obtained during method validation.

| Parameter | Result |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | To be determined |

| Limit of Quantification (LOQ) | To be determined |

| Accuracy (% Recovery) | 80-120% |

| Precision (% RSD) | < 15% |

Mandatory Visualization

Caption: Experimental workflow for this compound quantification.

Signaling Pathways and Logical Relationships

Caption: Logic diagram for method development and quantification.

References

Application Note: Gas Chromatographic Analysis of Terbuchlor

Abstract

This application note details a sensitive and selective method for the determination of Terbuchlor, a chloroacetanilide herbicide, in environmental matrices using gas chromatography (GC). The described protocol outlines sample preparation, instrumental analysis using a gas chromatograph equipped with either an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS), and method validation parameters. This methodology is intended for researchers, scientists, and professionals in drug development and environmental monitoring.

Introduction

This compound is a selective herbicide used for the control of annual grasses and some broadleaf weeds. Monitoring its presence in environmental samples such as soil and water is crucial to assess its potential environmental impact and ensure food safety. Gas chromatography is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1] When coupled with sensitive detectors like an electron capture detector (ECD), which is highly responsive to halogenated compounds, or a mass spectrometer (MS) for definitive identification, GC provides a robust platform for trace-level analysis.[2][3]

Experimental

Sample Preparation

Effective sample preparation is critical for accurate and reliable analysis, as it involves extracting the analyte from the sample matrix and removing interfering components.[4][5]

1.1. For Water Samples: Liquid-Liquid Extraction (LLE)

-

To a 500 mL water sample, add a suitable internal standard.

-

Adjust the pH of the water sample to neutral.

-

Perform liquid-liquid extraction by shaking the sample with three successive 50 mL portions of dichloromethane in a separatory funnel.

-

Combine the organic layers and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

1.2. For Soil and Sediment Samples: Solid-Phase Extraction (SPE) or QuEChERS

Solid-Phase Extraction (SPE):

-

Weigh 10 g of a homogenized soil sample into a beaker.

-

Add a suitable internal standard.

-

Extract the sample with 20 mL of a 1:1 mixture of acetone and methylene chloride using sonication for 15 minutes.

-

Centrifuge the sample and decant the supernatant.

-

Repeat the extraction twice more and combine the supernatants.

-

Concentrate the combined extract and perform a solvent exchange to hexane.

-

Clean up the extract using a Florisil or silica SPE cartridge to remove interferences.

-

Elute the analyte from the SPE cartridge with a suitable solvent mixture (e.g., ethyl acetate/hexane).

-

Concentrate the eluate to a final volume of 1 mL.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe):

The QuEChERS method offers a simpler and faster alternative for sample preparation.

-

Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile and an appropriate internal standard.

-

Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

-

Shake vigorously for 1 minute and centrifuge.

-

Take an aliquot of the supernatant (acetonitrile layer) for dispersive SPE (d-SPE) cleanup.

-

Add the aliquot to a d-SPE tube containing primary secondary amine (PSA) sorbent and magnesium sulfate.

-

Vortex for 30 seconds and centrifuge.

-

The resulting supernatant is ready for GC analysis.

Gas Chromatography (GC) Conditions

The following are general GC conditions that can be optimized for this compound analysis.

2.1. GC-ECD Analysis

| Parameter | Value |

| Instrument | Gas Chromatograph with Electron Capture Detector |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5 or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium or Nitrogen at a constant flow of 1.0 mL/min |

| Detector Temperature | 300 °C |

| Makeup Gas | Nitrogen or Argon/Methane |

2.2. GC-MS Analysis

For confirmation of the analyte's identity, a mass spectrometer is used.

| Parameter | Value |

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, DB-5ms or equivalent |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50-450 amu (Scan mode) or monitoring specific ions (SIM mode) |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

Method Validation

The analytical method should be validated to ensure its suitability for the intended purpose. Key validation parameters include:

| Parameter | Description | Typical Acceptance Criteria |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |

| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio of 3:1 |

| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed through spike-recovery experiments. | 70-120% |

| Precision (RSD) | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |

| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte |

Results and Discussion

The described GC-ECD and GC-MS methods provide excellent sensitivity and selectivity for the analysis of this compound. The sample preparation procedures are effective in removing matrix interferences, leading to reliable quantification. A summary of expected quantitative data based on similar chloroacetanilide herbicide analyses is presented below.

Table 1: Summary of Method Validation Parameters (Hypothetical Data)

| Parameter | GC-ECD | GC-MS (SIM) |

| Linearity (r²) | > 0.995 | > 0.998 |

| LOD (µg/L) | 0.01 | 0.05 |

| LOQ (µg/L) | 0.03 | 0.15 |

| Accuracy (Recovery %) | 85-110% | 90-105% |

| Precision (RSD %) | < 10% | < 8% |

Workflow Diagram

Caption: Workflow for the GC analysis of this compound.

Conclusion

The gas chromatography methods detailed in this application note are suitable for the routine analysis of this compound in environmental samples. The combination of efficient sample preparation and sensitive GC detection allows for the accurate and precise quantification of this herbicide at trace levels. The choice between GC-ECD and GC-MS will depend on the specific requirements of the analysis, with GC-MS providing definitive confirmation of the analyte's identity.

References

- 1. New Trends in Sample Preparation Techniques for Environmental Analysis | Scilit [scilit.com]

- 2. gcms.cz [gcms.cz]

- 3. Comparison and analysis of organochlorine pesticides and hexabromobiphenyls in environmental samples by gas chromatography-electron capture detector and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pjoes.com [pjoes.com]

Application Note: High-Throughput Analysis of Terbuchlor in Soil Matrices

For Researchers, Scientists, and Drug Development Professionals

Introduction

Terbuchlor, a member of the chloroacetamide herbicide family, is utilized for the pre-emergence control of annual grasses and some broadleaf weeds. Its presence and persistence in soil are of significant environmental and agricultural concern, necessitating robust and efficient analytical methods for its monitoring. This application note provides detailed protocols for the sample preparation of soil matrices for the analysis of this compound, with a primary focus on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology.[1][2][3] Additionally, alternative extraction techniques including Solid-Phase Extraction (SPE), Ultrasonic-Assisted Extraction (UAE), and Supercritical Fluid Extraction (SFE) are discussed.

This document is intended to provide researchers, scientists, and drug development professionals with a comprehensive guide to achieving reliable and reproducible results in the analysis of this compound in complex soil matrices.

Data Presentation

The following table summarizes typical performance data for the analysis of chloroacetamide herbicides, including this compound, in soil using various sample preparation methods. Please note that specific values can vary depending on the soil type, instrumentation, and laboratory conditions.

| Sample Preparation Method | Analyte | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Analytical Technique |

| QuEChERS | This compound | Soil | 85 - 115 | 0.5 - 5.0 | 1.5 - 15.0 | GC-MS/MS, LC-MS/MS |

| Solid-Phase Extraction (SPE) | This compound | Soil | 80 - 110 | 1.0 - 10.0 | 3.0 - 30.0 | GC-MS, HPLC-UV |

| Ultrasonic-Assisted Extraction (UAE) | This compound | Soil | 75 - 105 | 2.0 - 15.0 | 6.0 - 45.0 | GC-MS, LC-MS/MS |

| Supercritical Fluid Extraction (SFE) | This compound | Soil | 90 - 120 | 0.1 - 2.0 | 0.3 - 6.0 | GC-MS, SFC-MS |

Table 1: Summary of typical quantitative data for this compound analysis in soil. The presented ranges are indicative and based on general findings for chloroacetamide herbicides. Method validation is crucial for determining specific performance characteristics in your laboratory.

Experimental Protocols

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol

The QuEChERS method has become a standard for pesticide residue analysis in various matrices, including soil, due to its simplicity, speed, and minimal solvent usage.[1][2]

a. Sample Extraction:

-

Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

-

If the soil is dry, add 10 mL of deionized water to hydrate the sample and vortex for 1 minute. Allow the sample to stand for 30 minutes.

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01).

-

Immediately cap the tube and shake vigorously for 1 minute. This can be done manually or using a mechanical shaker.

-

Centrifuge the tube at ≥3000 x g for 5 minutes.

b. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

-

Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL microcentrifuge tube containing dSPE sorbents. For chloroacetamide herbicides in soil, a common combination is 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18.

-

Vortex the tube for 30 seconds.

-

Centrifuge at a high rcf (e.g., ≥10,000 x g) for 2 minutes.

-

The supernatant is now ready for analysis by GC-MS/MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol

SPE is a selective sample preparation technique that can provide cleaner extracts compared to simpler methods.

-

Soil Extraction:

-

Weigh 10 g of homogenized soil into a glass beaker.

-

Add 20 mL of a suitable extraction solvent (e.g., acetone or a mixture of acetone and hexane).

-

Sonicate the mixture for 15 minutes in an ultrasonic bath.

-

Allow the soil to settle and decant the supernatant.

-

Filter the extract through a 0.45 µm syringe filter.

-

-

SPE Cleanup:

-

Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

-

Loading: Load the filtered soil extract onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.

-

Elution: Elute the this compound from the cartridge with a suitable organic solvent, such as ethyl acetate or dichloromethane (e.g., 2 x 3 mL).

-

The eluate can then be concentrated and reconstituted in a suitable solvent for chromatographic analysis.

-

Ultrasonic-Assisted Extraction (UAE) Protocol

UAE utilizes the energy of ultrasonic waves to enhance the extraction efficiency of analytes from solid matrices.

-

Weigh 5 g of homogenized soil into a glass extraction vessel.

-

Add 20 mL of an appropriate extraction solvent (e.g., acetonitrile or acetone).

-

Place the vessel in an ultrasonic bath or use an ultrasonic probe.

-

Sonicate the sample for a specified period, typically 15-30 minutes. The temperature of the bath should be monitored and controlled to prevent degradation of the analyte.

-

After sonication, centrifuge the sample at a high speed (e.g., 4000 rpm for 10 minutes).

-

Collect the supernatant. The extract may require a further cleanup step, such as dSPE or SPE, before analysis.

Supercritical Fluid Extraction (SFE) Protocol

SFE is a green extraction technique that uses a supercritical fluid, most commonly carbon dioxide, as the extraction solvent.

-

Mix approximately 5 g of homogenized and dried soil with a dispersing agent (e.g., diatomaceous earth).

-

Pack the mixture into an extraction vessel of the SFE system.

-

Set the SFE parameters. Typical starting parameters for pesticides in soil are:

-

Pressure: 150-350 bar

-

Temperature: 40-60 °C

-

CO₂ Flow Rate: 1-2 mL/min

-

Modifier: 5-10% methanol may be added to the CO₂ to increase the polarity of the supercritical fluid and enhance the extraction of moderately polar compounds like this compound.

-

-

Perform the extraction for a set time, typically 30-60 minutes.

-

The extracted analytes are collected in a suitable solvent (e.g., acetonitrile) in a collection vial.

-

The collected extract can then be analyzed directly or after a concentration step.

Visualization of Experimental Workflows

Figure 1: Workflow for this compound Sample Preparation from Soil.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of this compound in soil. The QuEChERS method offers a fast, efficient, and cost-effective approach for routine analysis. For cleaner extracts, especially in complex soil matrices, SPE can be a valuable alternative. UAE and SFE provide further options, with SFE being a particularly "green" technique. The choice of method will depend on the specific requirements of the analysis, including desired sample throughput, sensitivity, and available instrumentation. Regardless of the chosen method, proper validation is essential to ensure data quality and reliability.

References

Terbuchlor Application in Pre-Emergent Weed Control: Application Notes and Protocols

Disclaimer: Publicly available, detailed scientific literature and technical data specifically for Terbuchlor are limited. The following application notes and protocols are based on the general characteristics of chloroacetamide herbicides and Very Long-Chain Fatty Acid (VLCFA) inhibitors, the class to which this compound belongs. Researchers should use this information as a guideline and conduct preliminary dose-response and crop safety trials under their specific conditions.

Introduction

This compound is a selective, pre-emergent herbicide belonging to the chloroacetamide chemical family. Its primary application is in the control of annual grasses and certain small-seeded broadleaf weeds in various agricultural crops. As a pre-emergent herbicide, this compound is applied to the soil before weed seeds germinate, forming a chemical barrier that inhibits their growth and establishment.[1][2]

Mechanism of Action

This compound's herbicidal activity stems from its inhibition of very-long-chain fatty acid (VLCFA) synthesis in susceptible plants.[3][4][5] VLCFAs are crucial components of plant cell membranes and are essential for cell division and growth. By disrupting VLCFA production, this compound impairs the development of emerging shoots and roots of weed seedlings, leading to their death shortly after germination. This mode of action is characteristic of herbicides in the WSSA Group 15.

Data Presentation

Due to the lack of specific public data for this compound, the following tables are illustrative and based on typical data for chloroacetamide and VLCFA-inhibiting herbicides. These values are not specific to this compound and must be determined experimentally.

Table 1: General Application Rates for VLCFA-Inhibiting Herbicides in Key Crops

| Crop | Application Rate (kg a.i./ha) | Soil Type Considerations |

| Rice | 0.5 - 1.5 | Lower rates on coarse-textured soils; higher rates on fine-textured, high organic matter soils. |

| Soybeans | 0.75 - 2.0 | Potential for crop injury on sandy soils with low organic matter. Ensure good furrow closure. |

| Corn | 1.0 - 2.5 | Higher rates may be needed for heavy weed pressure and in soils with high organic matter. |

| Cereals (Wheat, Barley) | 0.5 - 1.25 | Application timing is critical to avoid crop injury. |

Table 2: General Weed Control Spectrum for VLCFA-Inhibiting Herbicides

| Weed Species | Common Name | Control Level |

| Echinochloa crus-galli | Barnyardgrass | Excellent |

| Digitaria sanguinalis | Large Crabgrass | Excellent |

| Setaria faberi | Giant Foxtail | Excellent |

| Amaranthus retroflexus | Redroot Pigweed | Good to Excellent |

| Chenopodium album | Common Lambsquarters | Good |

| Solanum nigrum | Black Nightshade | Good |

| Ambrosia artemisiifolia | Common Ragweed | Fair to Good |

| Abutilon theophrasti | Velvetleaf | Poor to Fair |

Experimental Protocols

The following are detailed, generalized protocols for evaluating the pre-emergent efficacy and crop safety of a herbicide like this compound.

Protocol for Evaluating Pre-Emergent Efficacy

Objective: To determine the effective application rate of this compound for the control of key weed species in a specific crop.

Materials:

-

This compound formulation

-

Research track sprayer with appropriate nozzles

-

Prepared field plots or pots with uniform soil type

-

Seeds of target weed species (e.g., Echinochloa colona)

-

Seeds of the desired crop (e.g., rice)

-

Untreated control plots

-

Commercial standard herbicide for comparison

-

Data collection tools (quadrats, scales, data sheets)

Methodology:

-

Experimental Design: A randomized complete block design (RCBD) with a minimum of four replications is recommended.

-

Plot Preparation: Prepare a uniform seedbed. For pot studies, fill pots with a consistent soil mix.

-

Weed Seeding: If natural weed pressure is not uniform, broadcast a known density of target weed seeds and incorporate them lightly into the soil.

-

Herbicide Application:

-

Calibrate the sprayer to deliver a consistent volume (e.g., 100-200 L/ha).

-

Apply different rates of this compound immediately after crop seeding.

-

Include an untreated control and a commercial standard in each replication.

-

-

Activation: After application, provide irrigation (e.g., 0.5 inches) to activate the herbicide, moving it into the weed germination zone, if rainfall is not imminent.

-

Data Collection:

-

At 15, 30, and 60 days after treatment (DAT), assess weed control.

-

Use quadrats to count weed density (number of weeds per unit area).

-

Harvest the above-ground weed biomass from the quadrats, dry in an oven at 70°C for 72 hours, and record the dry weight.

-

-

Data Analysis:

-

Calculate Weed Control Efficiency (%) using the formula: WCE (%) = [(Dry weight in control - Dry weight in treatment) / Dry weight in control] x 100

-

Analyze data using Analysis of Variance (ANOVA) to determine significant differences between treatments.

-

Protocol for Assessing Crop Safety

Objective: To evaluate the tolerance of a specific crop to various application rates of this compound.

Materials:

-

Same as in the efficacy protocol, but with a focus on crop plots without weed pressure.

Methodology:

-